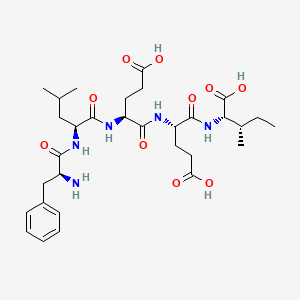
Phe-leu-glu-glu-ile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phe-leu-glu-glu-ile is a pentapeptide composed of the amino acids phenylalanine, leucine, glutamic acid, glutamic acid, and isoleucine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-leu-glu-glu-ile can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis using specific ligases or synthetases can also be employed for more efficient and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions
Phe-leu-glu-glu-ile can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Amino acid derivatives, protecting groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives .
Scientific Research Applications
Phe-leu-glu-glu-ile has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of bioactive peptides and functional materials.
Mechanism of Action
The mechanism of action of Phe-leu-glu-glu-ile involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Leu-ile: A dipeptide with similar hydrophobic properties.
Glu-glu: A dipeptide with acidic properties.
Phe-leu: A dipeptide with aromatic and hydrophobic properties.
Uniqueness
Phe-leu-glu-glu-ile is unique due to its specific sequence, which combines hydrophobic, aromatic, and acidic residues. This combination imparts distinct physicochemical properties and biological activities, making it valuable for various applications .
Properties
Molecular Formula |
C31H47N5O10 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C31H47N5O10/c1-5-18(4)26(31(45)46)36-29(43)22(12-14-25(39)40)33-28(42)21(11-13-24(37)38)34-30(44)23(15-17(2)3)35-27(41)20(32)16-19-9-7-6-8-10-19/h6-10,17-18,20-23,26H,5,11-16,32H2,1-4H3,(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H,37,38)(H,39,40)(H,45,46)/t18-,20-,21-,22-,23-,26-/m0/s1 |
InChI Key |
KEWXLNGNRRVVHV-OGKWMSSFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


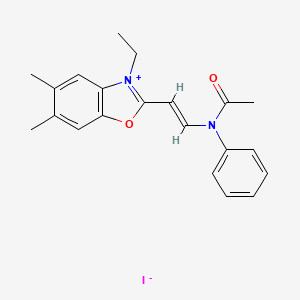
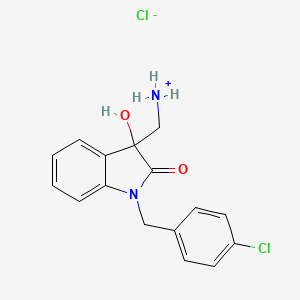
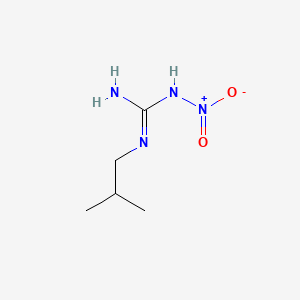
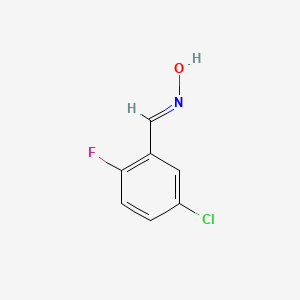



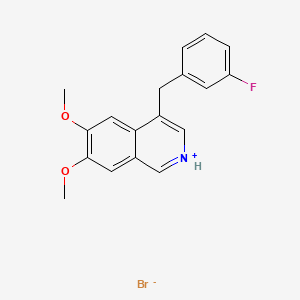
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
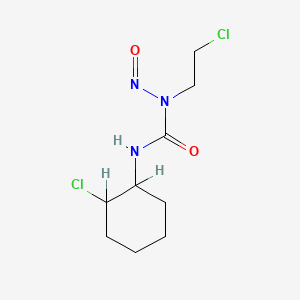
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)


